molecular formula C27H23N3O3 B11557976 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide

2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide

Cat. No.: B11557976
M. Wt: 437.5 g/mol
InChI Key: OKSHEWWARWRXOZ-OGLMXYFKSA-N
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Description

1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group attached to a naphthalene ring, a hydrazinecarbonyl group, and a formamide group linked to a 3-methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE typically involves the condensation of 2-(benzyloxy)naphthaldehyde with hydrazinecarboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate

Uniqueness

1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE is unique due to its specific structural features, such as the benzyloxy group and the naphthalene ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

N-(3-methylphenyl)-N'-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]oxamide

InChI

InChI=1S/C27H23N3O3/c1-19-8-7-12-22(16-19)29-26(31)27(32)30-28-17-24-23-13-6-5-11-21(23)14-15-25(24)33-18-20-9-3-2-4-10-20/h2-17H,18H2,1H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

OKSHEWWARWRXOZ-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

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